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Compound of Interest

Compound Name: (3,5-Diethoxyphenyl)methanol

Cat. No.: B176365

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied
Chemistry (IUPAC) nomenclature for substituted phenylmethanols. Phenylmethanol, also
commonly known as benzyl alcohol, and its derivatives are significant structural motifs in
numerous pharmaceuticals and biologically active compounds. A precise and unambiguous
naming system is therefore crucial for effective scientific communication and drug
development. This document outlines the systematic rules for naming these compounds,
supported by illustrative examples, relevant physicochemical data, and a generalized
experimental protocol for their synthesis.

Core Principles of IUPAC Nomenclature for
Phenylmethanols

The IUPAC system provides a systematic set of rules to name organic compounds. For
substituted phenylmethanols, the nomenclature is based on identifying the parent structure and
then locating and naming the substituents on the phenyl ring.

1.1. The Parent Hydride: Phenylmethanol

The fundamental structure is phenylmethanol.[1] According to IUPAC, this is the preferred
name over the common name, benzyl alcohol. The structure consists of a phenyl group (-CeHs)
attached to a methanol group (-CH20H).
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1.2. Numbering the Phenyl Ring

The carbon atom of the phenyl ring attached to the hydroxymethyl (-CH20H) group is
designated as carbon 1 (C1). The remaining carbons of the ring are then numbered from 2 to 6
to give the substituents the lowest possible locants.

1.3. Priority of Functional Groups

When the molecule contains other functional groups, the priority of these groups determines
the suffix of the name. The alcohol group (-OH) has a specific priority in the IUPAC system. If a
higher priority group, such as a carboxylic acid (-COOH), is present, the alcohol group is
named as a "hydroxy" substituent. However, in the case of substituted phenylmethanols where
the hydroxymethyl group is the principal functional group, the "-ol" suffix of methanol is used.

1.4. Naming Substituents

Substituents on the phenyl ring are indicated by prefixes and are listed in alphabetical order.
The position of each substituent is denoted by its corresponding number on the ring. Standard
IUPAC names for substituents are used (e.g., -Br is bromo, -NO: is nitro, -CHs is methyl).

Step-by-Step Guide to Naming Substituted
Phenylmethanols

The following logical workflow can be applied to systematically name any substituted
phenylmethanol:

Identify the Parent Structure: Recognize the core structure as phenylmethanol.
 Identify and Name all Substituents: List all the groups attached to the phenyl ring.

» Number the Phenyl Ring: Assign C1 to the carbon bearing the -CH20H group and number
the ring to give the substituents the lowest possible locants.

o Alphabetize the Substituents: Arrange the names of the substituents in alphabetical order.

o Assemble the Full IUPAC Name: Combine the components in the following order: (locant)-
(substituent name)phenylmethanol. For multiple substituents, they are listed alphabetically
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with their corresponding locants.

Diagram of IUPAC Naming Workflow for Substituted Phenylmethanols
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Caption: A flowchart illustrating the systematic process for determining the IUPAC name of a
substituted phenylmethanol.

Examples of IUPAC Nomenclature for Substituted Phenylmethanols:
* (4-Methylphenyl)methanol: A methyl group is at the C4 position.

¢ (2-Bromo-4-methylphenyl)methanol: A bromo group is at C2 and a methyl group is at C4.
"Bromo" comes before "methyl" alphabetically.[2]

e (2,4-Dinitrophenyl)methanol: Two nitro groups are at the C2 and C4 positions. The prefix "di"
Is used to indicate two identical substituents.

¢ (4-Amino-2-nitrophenyl)methanol: An amino group is at C4 and a nitro group is at C2.
"Amino" comes before "nitro" alphabetically.

¢ (4-Carboxy-2-nitrophenyl)methanol: In this case, the carboxylic acid group has higher priority
than the alcohol. Therefore, the compound is named as a benzoic acid derivative: 4-
(hydroxymethyl)-3-nitrobenzoic acid.

Physicochemical Data of Substituted
Phenylmethanols

The nature and position of substituents on the phenyl ring significantly influence the
physicochemical properties of phenylmethanols, such as acidity (pKa), melting point, and
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boiling point. The following table summarizes these properties for a selection of substituted
phenylmethanols.

. Melting Point Boiling Point
IUPAC Name Substituent(s) °C) ) pKa

Phenylmethanol H -15.2 205.3 15.40

(4-
Methylphenyl)me  4-CHs 61-62 217 -

thanol

(4-
Methoxyphenyl) 4-OCHs 25-26 259 -
methanol

(4-
Chlorophenyl)me  4-Cli 70-72 235 -

thanol

(@
Bromophenyl)me  4-Br 74-77 254 -

thanol

(4-
Nitrophenyl)meth  4-NO:2 93-95 185 (12 mmHg) -

anol

3-
( _ 175-180 (3
Nitrophenyl)meth ~ 3-NO:2 26-32 -
mmHg)
anol

(2-
Nitrophenyl)meth  2-NO: 71-74 165 (10 mmHg) -

anol

Note: Data is compiled from various sources. Boiling points at reduced pressures are indicated
where applicable.
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Generalized Experimental Protocol for the Synthesis
of Substituted Phenylmethanols

Substituted phenylmethanols can be synthesized through various methods, with the reduction
of the corresponding substituted benzaldehydes or benzoic acid derivatives being a common
and effective route. Another approach involves the modification of a pre-existing substituted
phenylmethanol. Below is a generalized protocol for the synthesis of a halo-substituted
phenylmethanol from the corresponding substituted toluene.

4.1. Synthesis of (2-Bromo-4-methylphenyl)methanol

This protocol involves the bromination of p-cresol (4-methylphenol) followed by the reduction of
the resulting aldehyde.

Step 1: Bromination of 4-methylphenol to 2-bromo-4-methylphenol[1][3][4][5]

o Materials: 4-methylphenol (p-cresol), a suitable solvent (e.g., chlorobenzene,
dichloromethane), and a brominating agent (e.g., bromine, N-bromosuccinimide).

e Procedure:

o Dissolve 1 mole of 4-methylphenol in the chosen solvent in a reaction flask equipped with
a stirrer and a dropping funnel. The reaction is typically carried out at room temperature.

o Slowly add 1 to 1.1 moles of the brominating agent to the solution with constant stirring.
The reaction is exothermic, and the temperature should be monitored.

o After the addition is complete, continue stirring for an additional 30 minutes to ensure the
reaction goes to completion.

o The hydrogen halide byproduct (HBr) can be removed by bubbling a stream of dry air
through the solution until the pH is between 5 and 7.

o The solvent is then removed by distillation. The crude 2-bromo-4-methylphenol can be
purified by vacuum distillation.
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Step 2: Conversion of 2-bromo-4-methylphenol to 2-bromo-4-methylbenzaldehyde (Not
detailed here, but would typically involve oxidation)

Step 3: Reduction of 2-bromo-4-methylbenzaldehyde to (2-bromo-4-methylphenyl)methanol

o Materials: 2-bromo-4-methylbenzaldehyde, a reducing agent (e.g., sodium borohydride), and
a suitable solvent (e.g., ethanol, methanol).

e Procedure:

o Dissolve the 2-bromo-4-methylbenzaldehyde in the chosen alcohol solvent in a reaction
flask.

o Cool the solution in an ice bath.
o Slowly add the sodium borohydride in small portions with stirring.

o After the addition is complete, allow the reaction to stir at room temperature for a few
hours.

o Quench the reaction by the slow addition of water.
o Extract the product with a suitable organic solvent (e.g., ethyl acetate).

o Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent
to yield the crude (2-bromo-4-methylphenyl)methanol.

o The product can be further purified by recrystallization or column chromatography.

Diagram of a General Synthesis Workflow
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Caption: A generalized workflow for the synthesis of a substituted phenylmethanol from a
corresponding toluene derivative.

Conclusion
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A thorough understanding and correct application of IUPAC nomenclature for substituted
phenylmethanols are indispensable for professionals in chemistry and drug development. This
guide provides the foundational rules, a systematic approach to naming, and practical
information to aid in the unambiguous identification and synthesis of these important
compounds. The provided data and protocols serve as a valuable resource for researchers
working with this class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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